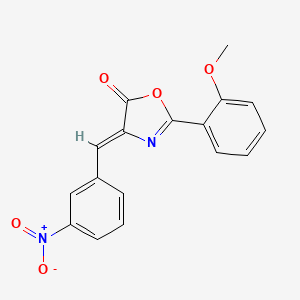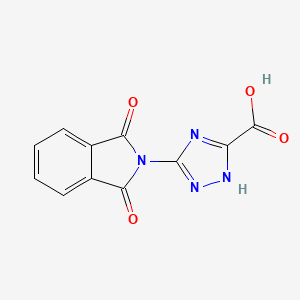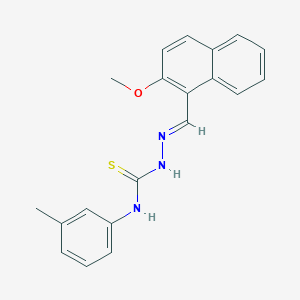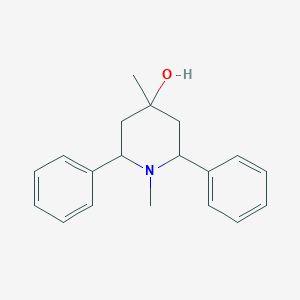
2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one
Vue d'ensemble
Description
2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one, also known as MNBO, is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. MNBO is a yellow crystalline powder that is synthesized through a multi-step process involving the condensation of 2-methoxybenzaldehyde and 3-nitrobenzaldehyde with 2-amino-4-methoxyphenol.
Mécanisme D'action
The mechanism of action of 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one is not well understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties in various in vitro and in vivo studies. 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines in macrophages and other immune cells. 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one has also been shown to inhibit the growth of cancer cells in various cancer models. In addition, 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit antibacterial activity against gram-positive and gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one has several advantages for lab experiments such as its high purity, stability, and solubility in common organic solvents. 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one is also relatively easy to synthesize in large quantities. However, 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one has some limitations such as its relatively low water solubility and its potential toxicity at high concentrations. 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one also requires careful handling due to its potential explosive properties.
Orientations Futures
There are several future directions for research on 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one. One direction is the development of 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one-based drugs for the treatment of inflammatory diseases, cancer, and bacterial infections. Another direction is the synthesis of novel materials based on 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one for applications such as gas storage, catalysis, and sensing. Further studies are also needed to elucidate the mechanism of action of 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one and its potential toxicity in animals and humans. Finally, the development of new synthetic methods for 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one and its derivatives could lead to the discovery of new compounds with improved properties.
Applications De Recherche Scientifique
2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, material science, and organic synthesis. 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for drug development. 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc. In addition, 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and covalent organic frameworks.
Propriétés
IUPAC Name |
(4Z)-2-(2-methoxyphenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-23-15-8-3-2-7-13(15)16-18-14(17(20)24-16)10-11-5-4-6-12(9-11)19(21)22/h2-10H,1H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQQXERFRLNLLG-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=N/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B3839978.png)
![2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B3839986.png)



![2-[(2-nitrobenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3840012.png)

![2-hydroxy-2-[(4-methyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B3840026.png)
![1,1'-[(5-nitro-4,6-pyrimidinediyl)bis(imino-4,1-phenylene)]diethanone](/img/structure/B3840029.png)


![1-[4-(isopropylthio)butoxy]-4-methylbenzene](/img/structure/B3840052.png)